N1-(4-ethylphenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

Description

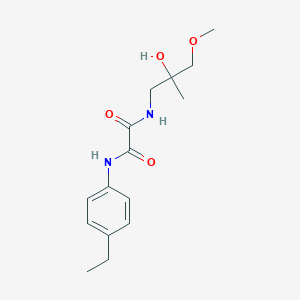

N1-(4-ethylphenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is an oxalamide derivative characterized by a 4-ethylphenyl group at the N1 position and a 2-hydroxy-3-methoxy-2-methylpropyl group at the N2 position.

Properties

IUPAC Name |

N'-(4-ethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-4-11-5-7-12(8-6-11)17-14(19)13(18)16-9-15(2,20)10-21-3/h5-8,20H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRYJQYHJRWANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-ethylphenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide, with the CAS number 1334374-49-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O4, with a molecular weight of 294.35 g/mol. The compound features an oxalamide backbone, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O4 |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 1334374-49-0 |

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may modulate cellular responses through its influence on signaling pathways related to inflammation and cellular stress responses.

Anti-inflammatory Effects

Research indicates that compounds with similar structures to this compound exhibit anti-inflammatory properties. For instance, derivatives have been shown to interact with the NLRP3 inflammasome, suggesting potential applications in treating inflammatory diseases.

Analgesic Properties

In addition to anti-inflammatory effects, there is evidence that this compound may possess analgesic properties. The specific mechanisms remain under investigation, but related compounds have demonstrated efficacy in reducing pain through modulation of pain signaling pathways.

Cardiovascular Protection

Preliminary findings suggest that this oxalamide derivative may help limit myocardial injury following ischemia-reperfusion events. This indicates a potential role in cardiovascular protection, which warrants further exploration through clinical studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxalamide derivatives and their implications in medicinal chemistry:

- Cholinesterase Inhibition : A study on related compounds showed significant cholinesterase inhibitory activity, which could be beneficial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for some derivatives were reported as low as 5.77 µM for butyrylcholinesterase (BChE).

- Anticancer Potential : Research on structurally similar compounds indicated promising anticancer activity against various cell lines, with some derivatives showing significant growth inhibition . The mechanism often involves disruption of microtubule dynamics and induction of apoptosis.

- Antimicrobial Activity : Compounds derived from oxalamides have also been evaluated for antimicrobial properties against various bacterial strains, showing varying degrees of effectiveness depending on structural modifications .

Scientific Research Applications

Medicinal Chemistry

N1-(4-ethylphenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with the NLRP3 inflammasome, a key regulator of inflammation. Compounds with similar structures have shown promise in reducing inflammatory responses in various models.

- Cardiovascular Protection : Research indicates that related oxalamides may limit myocardial injury following ischemia-reperfusion events. This suggests that this compound could be developed as a cardioprotective agent.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for producing derivatives with tailored properties. This versatility allows researchers to explore new synthetic pathways and develop novel compounds for further study.

Material Science

Due to its unique structural features, this compound may find applications in materials science. Its potential to form stable complexes with metals or other organic molecules can lead to the development of new materials with specific properties for industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro when treated with similar oxalamides. |

| Study 2 | Cardioprotection | Showed that related compounds reduced myocardial damage in animal models post-reperfusion injury. |

| Study 3 | Organic synthesis applications | Explored the use of this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among oxalamide derivatives lie in the substituents at the N1 and N2 positions, which significantly affect physicochemical properties:

Key Observations :

- Lipophilicity : Adamantyl derivatives (e.g., ) exhibit the highest lipophilicity, while pyridyl-containing compounds (e.g., ) may have improved solubility due to ionizable groups.

- Hydrogen Bonding : The target compound’s N2 hydroxy group enhances hydrogen bonding capacity compared to purely alkyl or aryloxy substituents.

Q & A

Q. What are the recommended synthetic strategies for preparing N1-(4-ethylphenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide?

- Methodological Answer : Synthesis typically involves coupling substituted anilines and hydroxyl/methoxy-containing alkylamines via oxalamide linkages. For example, stepwise activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) can react with 4-ethylaniline, followed by condensation with 2-hydroxy-3-methoxy-2-methylpropylamine. Purification via column chromatography (silica gel) and recrystallization in ethanol/water mixtures is recommended. Characterization should include LC-MS (APCI+ or ESI+) for molecular ion confirmation and 1H/13C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify regiochemistry .

Q. How can the structure of this oxalamide derivative be confirmed experimentally?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : Analyze chemical shifts for aromatic protons (δ ~7.2–7.5 ppm for 4-ethylphenyl) and methoxy/hydroxy groups (δ ~3.3–3.8 ppm and broad ~5 ppm, respectively).

- High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (e.g., calculated vs. observed [M+H]+).

- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What are the key structure-activity relationship (SAR) considerations for modifying this compound?

- Methodological Answer :

- Hydrophobic Substituents : The 4-ethylphenyl group enhances lipophilicity, which can be optimized via substituents like chlorine or methoxy to modulate membrane permeability.

- Hydroxy/Methoxy Groups : The 2-hydroxy-3-methoxy moiety may participate in hydrogen bonding or metabolic stability. Replacements (e.g., acetoxy or ethoxy) can be tested to evaluate enzymatic degradation resistance .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., HIV entry inhibitors or soluble epoxide hydrolases). Focus on key residues near the oxalamide core and hydrophobic pockets.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .

Q. How should researchers address contradictory data in synthetic yields or bioactivity across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst) and validate purity via orthogonal methods (e.g., NMR vs. LC-MS).

- Bioassay Normalization : Use internal controls (e.g., reference inhibitors) and cell-line-specific normalization to account for variability in antiviral or enzymatic assays .

Q. What experimental designs are optimal for evaluating metabolic stability and degradation pathways?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via UPLC-QTOF-MS.

- Liver Microsome Assays : Incubate with rat/human microsomes and NADPH to identify phase I metabolites. Use LC-MS/MS to trace hydroxylation or demethylation .

Q. How can coordination chemistry principles be applied to study metal interactions with this oxalamide?

- Methodological Answer :

- Metal Chelation Studies : Test binding with Cu²⁺, Fe³⁺, or Zn²⁺ in methanol/water solutions. Monitor shifts in UV-Vis spectra or conduct potentiometric titrations to determine stability constants.

- X-ray Crystallography : Co-crystallize with metals to resolve coordination geometry (e.g., square planar vs. octahedral) .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate and identify byproducts (e.g., incomplete coupling or hydrolysis intermediates).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real-time .

Q. How can preformulation studies address solubility and stability challenges for in vivo applications?

- Methodological Answer :

- Solubility Screening : Test in buffers (pH 1.2–7.4), surfactants (e.g., Tween 80), or cyclodextrin complexes. Use shake-flask method with HPLC quantification.

- Accelerated Stability Testing : Store at 40°C/75% RH for 3 months and analyze degradation via DSC/TGA to identify polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.